molecular formula C13H11N2O+ B14442872 3,6-Diaminoxanthylium CAS No. 77969-76-7

3,6-Diaminoxanthylium

Cat. No.: B14442872
CAS No.: 77969-76-7
M. Wt: 211.24 g/mol
InChI Key: DJXIADRXORLNJX-UHFFFAOYSA-O
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Description

3,6-Diaminoxanthylium is a cationic dye molecule known for its vibrant color and unique chemical properties. It belongs to the xanthene dye family and is characterized by its core structure, which includes two amino groups at the 3 and 6 positions on the xanthene ring. This compound is widely used in various scientific and industrial applications due to its photostability and ability to form stable complexes with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminoxanthylium typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid. This reaction forms fluorescein, which is then further reacted with ammonia or an amine to introduce the amino groups at the 3 and 6 positions. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diaminoxanthylium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in dye chemistry.

    Reduction: Reduction reactions can convert the compound into leuco forms, which are colorless and can be re-oxidized to regenerate the original dye.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered photophysical properties, which can be tailored for specific applications .

Scientific Research Applications

3,6-Diaminoxanthylium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diaminoxanthylium involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with light at specific wavelengths, resulting in the emission of visible light. This property is utilized in various imaging techniques to visualize biological structures and chemical processes. The amino groups at the 3 and 6 positions play a crucial role in stabilizing the excited state of the molecule, enhancing its photostability and fluorescence intensity .

Comparison with Similar Compounds

Uniqueness: 3,6-Diaminoxanthylium is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its ability to form stable complexes and its high photostability make it particularly valuable in applications requiring long-term imaging and high-resolution visualization .

Properties

CAS No.

77969-76-7

Molecular Formula

C13H11N2O+

Molecular Weight

211.24 g/mol

IUPAC Name

(6-aminoxanthen-3-ylidene)azanium

InChI

InChI=1S/C13H10N2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7,14H,15H2/p+1

InChI Key

DJXIADRXORLNJX-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=[NH2+])C=C2C1=CC3=C(O2)C=C(C=C3)N

Origin of Product

United States

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